molecular formula C13H11NOS B3111673 (2E)-1-(4-aminophenyl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 184774-59-2

(2E)-1-(4-aminophenyl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No. B3111673
CAS RN: 184774-59-2
M. Wt: 229.3 g/mol
InChI Key: HHVJZBJZYSXOBE-BQYQJAHWSA-N
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Description

(2E)-1-(4-aminophenyl)-3-(thiophen-2-yl)prop-2-en-1-one, also known as 4-Aminophenylthiophene-2-prop-2-en-1-one, is an organic compound that has recently been studied for its potential applications in various scientific fields. This compound has several unique properties that make it an attractive research subject for scientists.

Scientific Research Applications

Synthesis and Characterization

  • Mechanochemical Synthesis : (2E)-1-(4-aminophenyl)-3-(thiophen-2-yl)prop-2-en-1-one and related compounds can be synthesized via a base-catalyzed Claisen-Schmidt condensation reaction. This process can be done at room temperature in a solvent-free condition, making it an environmentally friendly approach. The compounds are characterized using techniques like FT-IR, LC-MS, NMR, and X-ray diffraction (Praveena et al., 2019).

  • Crystal Structures and Hirshfeld Surface Analysis : The crystal structures of related chalcone derivatives have been explored using X-ray diffraction. Hirshfeld surface analysis is utilized to understand the intermolecular interactions, providing insights into the structural aspects of these compounds (Salian et al., 2018).

Antioxidant and Biological Activities

  • Antioxidant Activity : Some derivatives, including (E)-1-(2-aminophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one, have been synthesized and evaluated for their antioxidant activity. This includes testing their free radical scavenging ability and superoxide dismutase mimetic activity (Sulpizio et al., 2016).

  • Antimicrobial and Antifungal Properties : Some derivatives exhibit potent antimicrobial and antifungal activities, indicating their potential in developing novel antimicrobial agents (Patel & Patel, 2017).

Corrosion Inhibition

  • Maraging Steel Corrosion Inhibition : The derivative 1(2E)-1-(4-aminophenyl)-3-(2-thienyl)prop-2-en-1-one has been studied as a corrosion inhibitor for maraging steel in hydrochloric acid. It acts as a mixed-type inhibitor and adsorbs onto the steel surface, providing protection against corrosion (Sanatkumar et al., 2012).

Photophysical Properties

  • Effect of Solvent Polarity on Photophysical Properties : The absorption and fluorescence characteristics of related compounds have been studied in different solvents. These studies reveal important information about the intramolecular charge transfer interactions and the stabilization of these molecules in various states (Kumari et al., 2017).

properties

IUPAC Name

(E)-1-(4-aminophenyl)-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NOS/c14-11-5-3-10(4-6-11)13(15)8-7-12-2-1-9-16-12/h1-9H,14H2/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHVJZBJZYSXOBE-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2E)-1-(4-aminophenyl)-3-(thiophen-2-yl)prop-2-en-1-one

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